molecular formula C8H9FO4S2 B13207109 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride

Cat. No.: B13207109
M. Wt: 252.3 g/mol
InChI Key: HSNMAZRALDPTQD-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO4S2. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride typically involves the reaction of 2-methylbenzenesulfonyl chloride with methanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride is utilized in various scientific research fields, including:

    Biology: The compound is employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Research into potential therapeutic applications, such as enzyme inhibitors for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with specific molecular targets. This interaction can inhibit the activity of enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride
  • 2-Methylbenzenesulfonyl fluoride
  • Methanesulfonyl fluoride

Uniqueness

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride is unique due to its dual sulfonyl fluoride groups, which provide distinct reactivity and specificity in chemical reactions compared to similar compounds. This makes it particularly valuable in research applications where selective inhibition or modification of molecular targets is required.

Properties

Molecular Formula

C8H9FO4S2

Molecular Weight

252.3 g/mol

IUPAC Name

2-methyl-5-methylsulfonylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H9FO4S2/c1-6-3-4-7(14(2,10)11)5-8(6)15(9,12)13/h3-5H,1-2H3

InChI Key

HSNMAZRALDPTQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)F

Origin of Product

United States

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